2-Amino-3-pyridinecarboxaldehyde

概述

描述

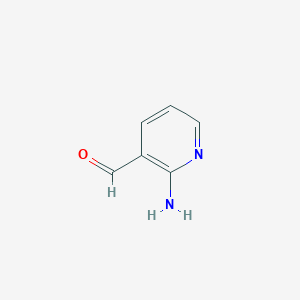

2-Amino-3-pyridinecarboxaldehyde is a heterocyclic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the aldehyde group at the third carbon of the pyridine ring. This compound is known for its yellow to light brown crystalline appearance and is slightly soluble in chloroform and methanol .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-3-pyridinecarboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with formylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar formylating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality .

化学反应分析

Types of Reactions: 2-Amino-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: 2-Amino-3-pyridinecarboxylic acid.

Reduction: 2-Amino-3-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

2-Amino-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Amino-3-pyridinecarboxaldehyde involves its interaction with various molecular targets and pathways. For instance, in the synthesis of luminescent metal-organic frameworks, the compound coordinates with metal ions to form stable structures. The aldehyde and amino groups play crucial roles in these interactions, facilitating the formation of complex molecular architectures .

相似化合物的比较

- 2-Amino-5-methylnicotinaldehyde

- 3-Amino-2-pyridinecarbaldehyde

- 2-Aminobenzaldehyde

- 2-Pyridinecarboxaldehyde

Comparison: 2-Amino-3-pyridinecarboxaldehyde is unique due to its specific positioning of the amino and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties compared to its analogs. For example, 2-Amino-5-methylnicotinaldehyde has a methyl group that alters its reactivity and solubility, while 2-Aminobenzaldehyde lacks the heterocyclic nitrogen, affecting its overall chemical behavior .

生物活性

2-Amino-3-pyridinecarboxaldehyde (2A3PCA) is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological macromolecules. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 138.12 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and various organic solvents

The compound's structure includes an amino group, a pyridine ring, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Research indicates that 2A3PCA exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 2A3PCA can inhibit the growth of certain bacterial strains, making it a candidate for developing antimicrobial agents.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Potential Neuroprotective Effects : There is emerging evidence that 2A3PCA may modulate pathways involved in neurodegenerative diseases, although further studies are needed to establish its efficacy fully .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A highly efficient process involves ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with carbonyl compounds . This method allows for the production of high yields suitable for research and pharmaceutical applications.

Antimicrobial Studies

A study highlighted the antimicrobial properties of 2A3PCA against common pathogens. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 14.5 ± 0.5 | 50 µg/mL |

| Staphylococcus aureus | 16.0 ± 0.4 | 40 µg/mL |

These findings suggest that 2A3PCA has promising antimicrobial activity, particularly against Gram-positive bacteria.

Neuroprotective Potential

In a neuropharmacological study, 2A3PCA was evaluated for its effects on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability by approximately 30% compared to untreated controls . This suggests a potential role for 2A3PCA in neuroprotection.

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Amino-3-pyridinecarboxaldehyde that researchers should consider during experimental design?

- Answer : The compound (molecular formula C₆H₆N₂O, MW 122.12 g/mol) has a melting point of 98–102°C and is sensitive to moisture due to the aldehyde group. Its reactivity involves nucleophilic additions at the aldehyde site and potential participation of the amino group in hydrogen bonding or coordination chemistry. Solubility varies in polar solvents (e.g., DMF, DMSO), which are often used in synthetic protocols. Hazard codes (R36/37/38) indicate irritant properties, necessitating proper PPE and ventilation .

Q. What analytical techniques are recommended for characterizing this compound in synthetic chemistry research?

- Answer : Key methods include:

- Melting point analysis (mp: 98–102°C) to assess purity .

- NMR spectroscopy (¹H/¹³C) to confirm structure, with the aldehyde proton appearing ~9.8–10.0 ppm.

- IR spectroscopy to identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H ~3300 cm⁻¹) groups.

- HPLC or LC-MS for purity assessment and impurity profiling, particularly for brominated byproducts .

Q. What are the common synthetic routes for preparing this compound, and what are their advantages?

- Answer : The most efficient method involves ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with DMF and acid hydrolysis. Advantages include high yield (>80%) and scalability. Alternative routes may involve Vilsmeier-Haack formylation, but these often require harsh conditions and generate more impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize impurities such as brominated byproducts?

- Answer : Impurities arise from incomplete lithiation or halogen retention. Optimization strategies include:

- Using LDA (lithium diisopropylamide) as a strong, non-nucleophilic base to ensure complete deprotonation.

- Employing anhydrous THF at −78°C to suppress side reactions.

- Post-synthesis purification via recrystallization (e.g., ethanol/water) or column chromatography .

Q. What strategies are effective for resolving contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

- Answer : Discrepancies may stem from polymorphic forms or hydration. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-validate purity using elemental analysis (C, H, N) and spectral data.

- Report solvent systems used in recrystallization, as they influence crystal packing .

Q. How does this compound function as a ligand in transition metal complexes, and what characterization methods validate its coordination behavior?

- Answer : The aldehyde and amino groups act as bidentate ligands , forming complexes with metals like Ag(I) or Co(II). Characterization involves:

- X-ray crystallography to confirm binding modes (e.g., κ²-N,O coordination).

- UV-Vis and EPR spectroscopy to study electronic transitions and metal oxidation states.

- Magnetic susceptibility measurements for paramagnetic complexes .

Q. What computational approaches (e.g., DFT) are used to predict the reactivity and electronic structure of this compound derivatives?

- Answer : Density functional theory (DFT) calculations model:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Charge distribution to guide derivatization (e.g., aldehyde-to-acid oxidation).

- Validation against experimental data (e.g., XRD bond lengths/angles) ensures accuracy .

Q. What are the challenges in derivatizing this compound into functionalized pyridine derivatives, and how can reaction conditions be tailored for specific transformations?

- Answer : Challenges include aldehyde oxidation and amine protection. Strategies:

属性

IUPAC Name |

2-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMFJCRMSDRXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226184 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7521-41-7 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。